Tris(4-chlorophenyl)methane
Overview
Description
Synthesis Analysis
Tris(4-chlorophenyl)methane (TCPMe) has been identified in the environment alongside its analog, tris(4-chlorophenyl)methanol (TCPMOH). Research has suggested a link between TCPMe and the synthesis of DDT, where TCPMe and TCPMOH can form from reactions involving chloral, chlorobenzene, and sulfuric acid, conditions reminiscent of those used in DDT's production (Buser, 1995).
Molecular Structure Analysis
Studies on molecules structurally similar to TCPMe, like tris(4-hydroxyphenyl)methane, reveal intricate hydrogen-bond networks crucial for understanding the molecular interactions and stability of such compounds. These insights into molecular structures provide a foundation for analyzing the behavior of TCPMe in various environments and its interactions with biological systems (Aitipamula et al., 2003).
Chemical Reactions and Properties
The environmental fate of TCPMe and TCPMOH, including their distribution and potential sources, has been thoroughly investigated. These compounds have been identified globally, indicating widespread environmental contamination. The formation of TCPMe and its isomers during the synthesis of DDT highlights the chemical reactions leading to its presence in the environment (Buser, 1995).
Physical Properties Analysis
Tris(4-chlorophenyl)methane and its derivatives are characterized by their high persistence and bioaccumulation potential in marine ecosystems. Their physical properties, such as low solubility in water and high lipophilicity, contribute to their environmental stability and accumulation in biological tissues, leading to widespread detection in various species and sediments (de Boer et al., 1996).
Chemical Properties Analysis
The chemical properties of TCPMe and TCPMOH, including their persistence and bioaccumulation, have raised concerns regarding their environmental and health impacts. These compounds are structurally related to other known persistent organic pollutants, complicating their environmental fate and the assessment of their toxicity and ecological risks (Boer, 1997).
Scientific Research Applications
Environmental Contaminant Identification
Tris(4-chlorophenyl)methane (TCPM) and its metabolite tris(4-chlorophenyl)methanol have been identified as environmental contaminants, particularly in aquatic organisms and sediment. These compounds are globally widespread and have been detected in various species, including marine mammals, fish, and even in human milk. Their detection points to a significant environmental presence, necessitating further research into their origins and impact on ecosystems and human health (Buser, 1995); (de Boer, Wester, Evers, & Brinkman, 1996).
Bioaccumulation and Biomagnification
Studies have shown that TCPM and its derivatives bioaccumulate and biomagnify in marine food webs. They are found in higher concentrations in organisms higher up in the food chain, such as marine mammals and birds. This bioaccumulation is a concern due to the potential health impacts on wildlife and humans who consume these organisms (Falandysz, Strandberg, Strandberg, & Rappe, 1999).
Analytical Method Development
Advancements in analytical methods, such as gas chromatography-mass spectrometry, have been crucial in detecting and quantifying TCPM and its derivatives in environmental samples. These methods enable more accurate and sensitive detection, which is essential for understanding the distribution and concentration of these compounds in various ecosystems (Mutlu, Cao, Pierfelice, Graber, Burback, & Waidyanatha, 2021).
Toxicological Studies
Although data on the toxicity of TCPM and its derivatives are limited, some studies have indicated potential health impacts. For instance, research in rats suggests that TCPM may have hepatic effects and potentially carcinogenic properties. Understanding these toxicological aspects is crucial for assessing the risk posed by these compounds to both wildlife and humans (Boer, 1996).
Environmental Source Analysis
Research has also focused on identifying the sources of TCPM and its derivatives in the environment. One source is technical DDT, where these compounds are present as impurities. However, other sources are also presumed, indicating the need for further research to fully understand the origins and pathways of these contaminants in the environment (Holmstrand, Zencak, Mandalakis, Mandalakis, Andersson, & Gustafsson, 2010).
Safety And Hazards
TCPM is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIESWOTQOLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181976 | |
Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-chlorophenyl)methane | |
CAS RN |
27575-78-6 | |
Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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